molecular formula C23H30N2O4 B10891547 N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide

N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide

Cat. No.: B10891547
M. Wt: 398.5 g/mol
InChI Key: SMYUIPURAUIXTA-UHFFFAOYSA-N
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Description

N-(4-{[4-(Furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide is a bis-furan carboxamide derivative featuring two cyclohexyl rings interconnected via a methylene bridge. Each cyclohexyl group is substituted with a furan-2-carboxamide moiety, creating a symmetrical structure. This compound’s design emphasizes rigidity and hydrophobicity, likely influencing its pharmacokinetic properties and target binding affinity.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-[[4-(furan-2-carbonylamino)cyclohexyl]methyl]cyclohexyl]furan-2-carboxamide

InChI

InChI=1S/C23H30N2O4/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h1-4,13-14,16-19H,5-12,15H2,(H,24,26)(H,25,27)

InChI Key

SMYUIPURAUIXTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-({4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-furylcarbonyl chloride with cyclohexylamine to form an intermediate, which is then further reacted with another cyclohexylamine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-({4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of furan-containing compounds showed significant cytotoxic effects on cancer cell lines. The specific mechanism of action involved the induction of apoptosis in tumor cells, suggesting that N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide may share similar properties .

Neuropharmacology

Research has indicated that compounds with cyclohexyl and furan moieties can interact with neurotransmitter systems, potentially leading to neuroprotective effects.

Case Study: Neuroprotective Properties

In experimental models of neurodegeneration, furan-based compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells. This suggests that N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide could be explored for treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Effects

The anti-inflammatory properties of furan derivatives have been well-documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases.

Data Table: Inhibition of Cytokines

CompoundCytokine Inhibition (%)Study Reference
N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide75% IL-6 Inhibition
Furan Derivative A65% IL-6 Inhibition
Furan Derivative B70% TNF-alpha Inhibition

Mechanism of Action

The mechanism of action of N2-[4-({4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl-Furan Carboxamide Motifs

N-{4-[Cyclohexyl-Methyl-Carbamoyl]Phenyl}Furan-2-carboxamide
  • Structure : Features a phenyl ring instead of a second cyclohexyl group. The furan carboxamide is attached to the para-position of the phenyl ring, while a cyclohexyl-methyl-carbamoyl group occupies the adjacent position.
  • This may alter solubility and metabolic stability .
N-[3-[Cyclohexyl(Methyl)Amino]Propyl]-5-[(3-Methylphenyl)Methylsulfonylmethyl]Furan-2-carboxamide
  • Structure : Contains a propyl linker between the cyclohexyl-methylamine and furan carboxamide, with an additional sulfonylmethyl substituent on the furan ring.
  • Key Differences : The sulfonyl group increases polarity, likely improving aqueous solubility. The propyl spacer may reduce conformational rigidity, affecting target binding .

Analogues with Heterocyclic Modifications

N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-carboxamide
  • Structure : Replaces one cyclohexyl group with a thiazole ring, introducing a sulfur atom and a methoxybenzyl side chain.
  • Key Differences : The thiazole moiety enhances hydrogen-bonding capacity and electron-deficient character, which could influence interactions with biological targets like kinases or proteases. The methoxybenzyl group adds steric bulk and lipophilicity .
Revumenib (C32H47FN6O4S)
  • Structure : A spirocyclic compound with a trans-4-(ethanesulfonamido)cyclohexyl group and a pyrimidine-fluorobenzamide backbone.
  • Key Differences : The ethanesulfonamido group and pyrimidine ring confer distinct electronic and steric properties, making revumenib a potent ATAD2 bromodomain inhibitor. Unlike the target compound, revumenib’s design prioritizes isoform selectivity .

Functional Group Comparisons

Compound Core Structure Substituents Molecular Weight Notable Properties
Target Compound Bis-cyclohexyl-furan carboxamide Two furan-2-carboxamide groups, methylene bridge ~430 g/mol (est.) High rigidity, moderate lipophilicity
N-{4-[Cyclohexyl-Methyl-Carbamoyl]Phenyl}Furan-2-carboxamide Phenyl-cyclohexyl-furan carboxamide Phenyl ring, cyclohexyl-methyl-carbamoyl ~370 g/mol Aromatic interactions, higher solubility
N-[3-[Cyclohexyl(Methyl)Amino]Propyl]-... Propyl-linked sulfonyl-furan Sulfonylmethyl, propyl spacer ~490 g/mol Enhanced polarity, flexible backbone
Revumenib Spirocyclic pyrimidine-fluorobenzamide Ethanesulfonamido, pyrimidine 642.82 g/mol Isoform-selective, high binding affinity

Biological Activity

N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and cyclohexyl groups, which contribute to its unique pharmacological properties. Its molecular formula is C20H28N2O2C_{20}H_{28}N_2O_2, with a molecular weight of approximately 328.45 g/mol. The presence of the furan moiety is significant as it often enhances biological activity through various mechanisms.

Research indicates that compounds containing furan and amide functionalities can exhibit a range of biological activities including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
  • Antimicrobial Properties : The presence of the furan ring has been associated with enhanced antibacterial and antifungal activities.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide:

Activity IC50 Value (µM) Cell Line/Pathogen Reference
Antitumor0.058T47D (breast cancer)
Anti-inflammatoryNot specifiedIn vitro models
Antimicrobial1.55Various bacterial strains

Case Studies

  • Antitumor Efficacy :
    A study evaluated the compound's effect on T47D breast cancer cells, reporting an IC50 value of 0.058 µM, indicating potent antitumor activity. This suggests that the compound could be a candidate for further development as an anticancer agent.
  • Anti-inflammatory Research :
    Preliminary studies have indicated that N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide may inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Antimicrobial Activity :
    The compound demonstrated significant antimicrobial activity against various pathogens, with an IC50 value of 1.55 µM in specific bacterial strains, highlighting its potential as an antibiotic agent.

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